

Z-D-Gln-OH discovery and historical context

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Compound of Interest

Compound Name: Z-D-Gln-OH

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An In-depth Technical Guide to **Z-D-Gln-OH**: Discovery, Synthesis, and Application

This guide provides a comprehensive overview of N α -benzyloxycarbonyl-D-glutamine (**Z-D-Gln-OH**), a key reagent in synthetic peptide chemistry. It details its historical context, synthesis, and primary applications for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

Z-D-Gln-OH is the N-protected form of D-glutamine, the non-natural enantiomer of the proteinogenic amino acid L-glutamine. Its significance is not in its direct biological activity but as a crucial building block for the synthesis of peptides with modified properties. The incorporation of D-amino acids, such as D-glutamine, into peptide sequences is a widely used strategy to enhance their stability against enzymatic degradation by proteases, thereby prolonging their biological half-life.

The discovery and utility of **Z-D-Gln-OH** are intrinsically linked to a landmark innovation in organic chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge due to the propensity of amino acids to undergo uncontrolled polymerization. In 1932, Max Bergmann and Leonidas Zervas introduced the Z-group, which served as a robust and selectively removable mask for the α -amino group of an amino acid.^[1]^[2] This breakthrough enabled the stepwise and controlled assembly of peptide chains for the first time, revolutionizing the field.^[2] The Z-group is stable under the basic and mildly acidic conditions used for peptide coupling but can be readily cleaved by catalytic hydrogenolysis, providing the necessary orthogonality for complex synthetic routes.^[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of **Z-D-Gln-OH**.

Property	Value
Chemical Name	N α -benzyloxycarbonyl-D-glutamine
Synonyms	Z-D-glutamine, Cbz-D-Gln-OH
CAS Number	13139-52-1
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₅ [3]
Molecular Weight	280.28 g/mol [3]
Appearance	White crystalline powder
Purity	Typically $\geq 98\%$

Synthesis and Experimental Protocols

The synthesis of **Z-D-Gln-OH** relies on obtaining the D-enantiomer of glutamine, which can be achieved through methods such as the enzymatic resolution of a chemically synthesized DL-glutamine racemic mixture.[4] Once the D-glutamine is isolated, the N-terminal amino group is protected using the general and well-established Schotten-Baumann reaction.

General Protocol for the Synthesis of Z-D-Gln-OH

This protocol describes the N-protection of D-glutamine using benzyl chloroformate.

Materials:

- D-Glutamine
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃)
- Hydrochloric acid (HCl)

- Ethyl acetate
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Magnetic stirrer

Procedure:

- **Dissolution:** Dissolve D-glutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the solution in an ice bath.
- **Addition of Cbz-Cl:** While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the reaction temperature below 5 °C to minimize side reactions.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 by the dropwise addition of 1 M HCl. The **Z-D-Gln-OH** product will precipitate out of the solution.
- **Extraction:** Extract the product from the aqueous phase using ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the final **Z-D-Gln-OH** product.

Application in Peptide Synthesis

The primary application of **Z-D-Gln-OH** is its use as a building block in both solution-phase and solid-phase peptide synthesis to introduce a D-glutamine residue.

General Protocol for Peptide Coupling

This protocol outlines a typical coupling step in solution-phase peptide synthesis.

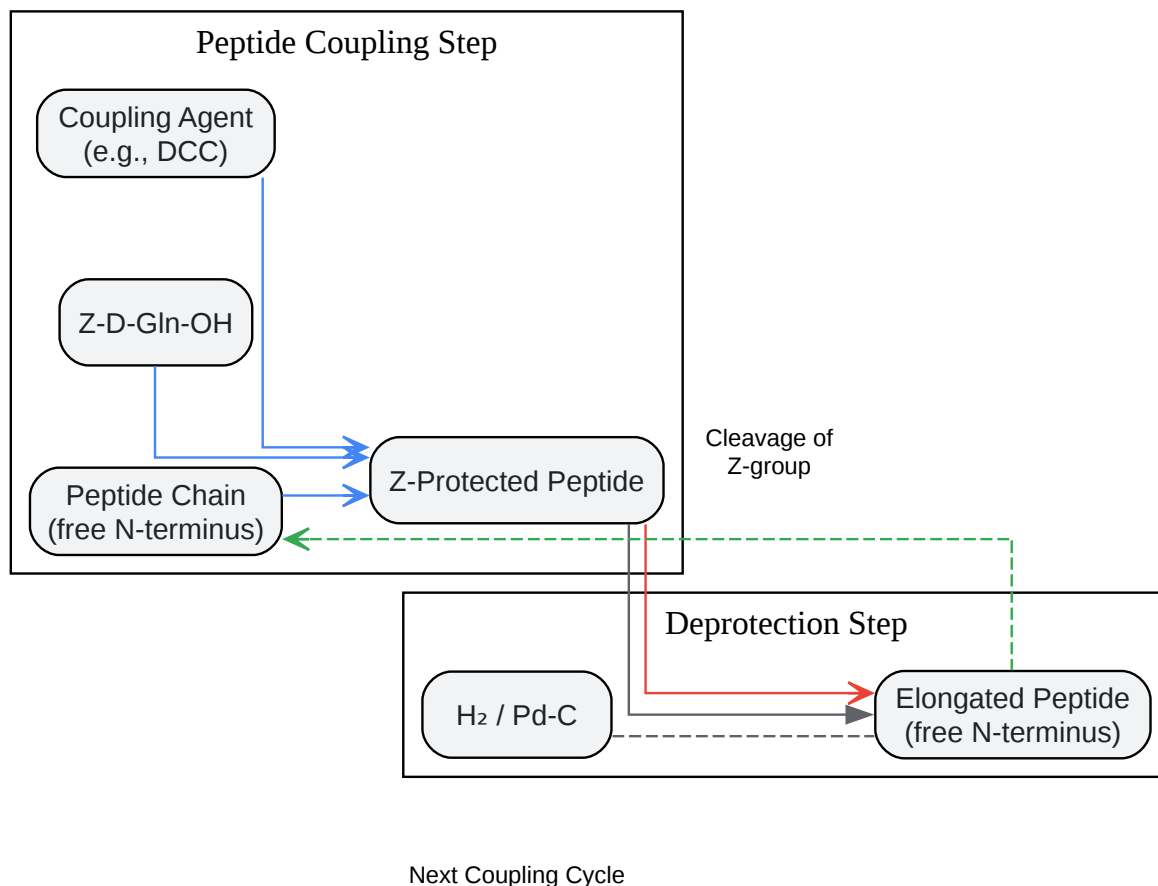
Materials:

- **Z-D-Gln-OH** (or another N-protected amino acid)
- Amino acid ester hydrochloride (the N-terminal residue of the growing peptide chain)
- Dicyclohexylcarbodiimide (DCC) or another coupling agent
- N-Hydroxysuccinimide (NHS) or other additives to suppress racemization
- Triethylamine (TEA) or another non-nucleophilic base
- Appropriate organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

- **Activation:** Dissolve **Z-D-Gln-OH** (1.0 equivalent) and NHS (1.0 equivalent) in the chosen solvent. Cool the solution in an ice bath and add DCC (1.0 equivalent). A white precipitate of dicyclohexylurea (DCU) will form.
- **Coupling:** In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in the solvent and neutralize it with TEA (1.0 equivalent). Add the activated **Z-D-Gln-OH** solution (after filtering out the DCU) to the amino acid ester solution.
- **Reaction:** Allow the reaction to proceed at room temperature, monitoring its completion by TLC.
- **Work-up:** After the reaction is complete, the crude peptide is purified through a series of aqueous washes and extractions to remove unreacted starting materials and byproducts.

The overall workflow for using a Z-protected amino acid in peptide synthesis is depicted below.



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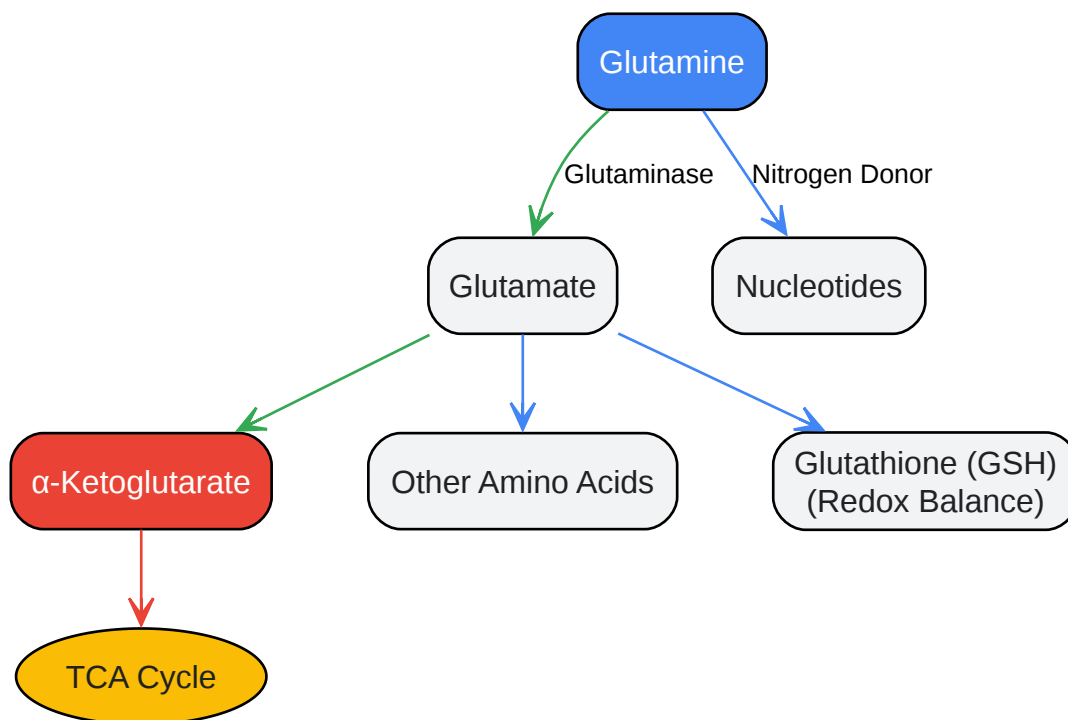
General workflow for peptide synthesis using a Z-protected amino acid.

Broader Context: Glutamine Metabolism and Therapeutic Targeting

While **Z-D-Gln-OH** itself is not studied as a biologically active agent, the broader field of glutamine metabolism is of intense interest in drug development, particularly in oncology. Many cancer cells exhibit "glutamine addiction," a heightened dependence on the amino acid glutamine to fuel various metabolic pathways essential for their rapid proliferation and survival. [5][6] Glutamine serves as a key anaplerotic substrate to replenish the tricarboxylic acid (TCA) cycle, a precursor for the synthesis of nucleotides and non-essential amino acids, and a crucial component in maintaining cellular redox balance through the production of glutathione. [5][6]

This dependence has led to the development of glutamine antagonists, which aim to disrupt these metabolic pathways in cancer cells. However, it is important to reiterate that **Z-D-Gln-OH** is not a compound used in this context. Its utility remains firmly in the realm of synthetic chemistry, providing a tool to build metabolically stable peptides.

The central role of glutamine in cellular metabolism is illustrated in the following diagram.



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Simplified overview of key metabolic roles of glutamine.

Conclusion

The discovery and historical context of **Z-D-Gln-OH** are deeply rooted in the groundbreaking development of peptide synthesis methodologies initiated by Bergmann and Zervas. Its primary and enduring role is that of a specialized chemical reagent, enabling the incorporation of D-glutamine into synthetic peptides to enhance their stability. While the broader field of glutamine metabolism is a fertile area for therapeutic research, there is a notable absence of studies investigating **Z-D-Gln-OH** as a standalone biologically active molecule. Therefore, its significance to researchers, scientists, and drug development professionals lies in its utility as a valuable tool in the art and science of peptide chemistry.

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